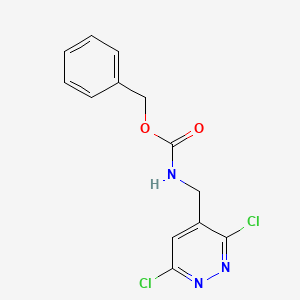
Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a dichloropyridazine ring, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate typically involves the reaction of 3,6-dichloropyridazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,6-dichloropyridazine, benzyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: The 3,6-dichloropyridazine is dissolved in the solvent, and triethylamine is added to the solution. Benzyl chloroformate is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The dichloropyridazine ring can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents such as ethanol or dimethyl sulfoxide at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
科学研究应用
Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Benzyl (2-(3,6-dichloropyridazin-4-yl)ethyl)carbamate
- N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide
Uniqueness
Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications. Its dichloropyridazine ring and carbamate group contribute to its distinct chemical properties and potential biological activities.
属性
CAS 编号 |
631914-69-7 |
|---|---|
分子式 |
C13H11Cl2N3O2 |
分子量 |
312.15 g/mol |
IUPAC 名称 |
benzyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-11-6-10(12(15)18-17-11)7-16-13(19)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19) |
InChI 键 |
JERNOWDJNHADOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


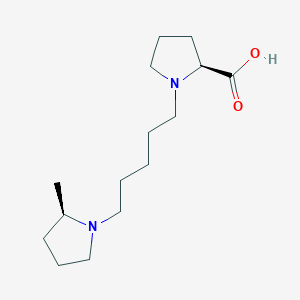
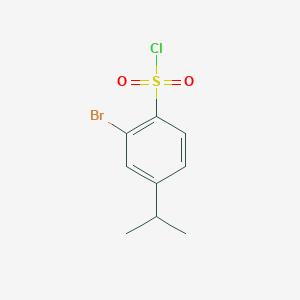
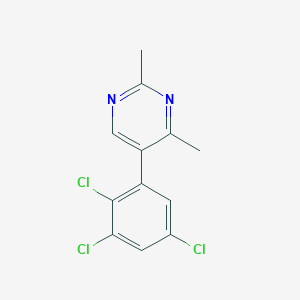
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
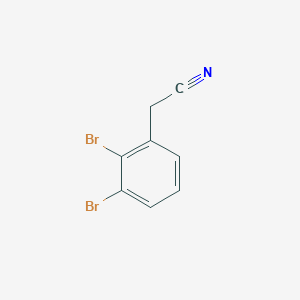

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
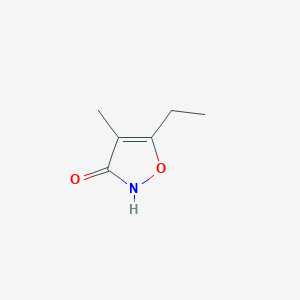
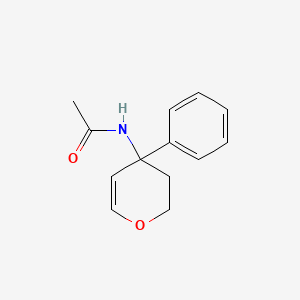

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
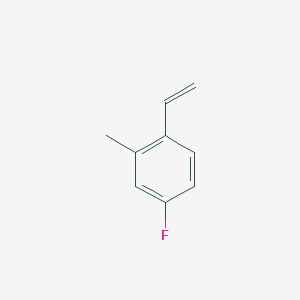
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
